![molecular formula C9H11NO B13947291 Phenol, 2-[(ethylimino)methyl]- CAS No. 443991-27-3](/img/structure/B13947291.png)
Phenol, 2-[(ethylimino)methyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenol, 2-[(ethylimino)methyl]- is an organic compound with the molecular formula C9H11NO. It is a derivative of phenol, where the hydrogen atom in the ortho position is replaced by an ethylimino group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Phenol, 2-[(ethylimino)methyl]- can be synthesized through a Schiff base reaction, where an aldehyde or ketone reacts with a primary amine. In this case, the reaction involves the condensation of 2-hydroxybenzaldehyde with ethylamine under acidic or basic conditions . The reaction is typically carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization.
Industrial Production Methods
The process may include additional steps for purification and quality control to ensure the compound meets industrial standards .
Analyse Chemischer Reaktionen
Types of Reactions
Phenol, 2-[(ethylimino)methyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenol ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of Phenol, 2-[(ethylimino)methyl]-.
Wissenschaftliche Forschungsanwendungen
Phenol, 2-[(ethylimino)methyl]- has several scientific research applications:
Wirkmechanismus
The mechanism of action of Phenol, 2-[(ethylimino)methyl]- involves its interaction with molecular targets and pathways:
Antibacterial Activity: The compound disrupts bacterial cell membranes and inhibits essential enzymes, leading to bacterial cell death.
Antioxidant Activity: It scavenges free radicals and chelates metal ions, protecting cells from oxidative damage.
Anti-inflammatory Activity: The compound modulates inflammatory pathways by inhibiting cyclooxygenase (COX) enzymes and reducing the production of pro-inflammatory cytokines.
Vergleich Mit ähnlichen Verbindungen
Phenol, 2-[(ethylimino)methyl]- can be compared with other similar compounds, such as:
Phenol, 2-[(methylimino)methyl]-: This compound has a methyl group instead of an ethyl group, leading to different chemical properties and reactivity.
Phenol, 2-[(propylimino)methyl]-: The presence of a propyl group affects the compound’s solubility and interaction with other molecules.
Phenol, 2-[(butylimino)methyl]-:
Phenol, 2-[(ethylimino)methyl]- stands out due to its specific balance of hydrophilic and hydrophobic properties, making it versatile for various applications.
Eigenschaften
CAS-Nummer |
443991-27-3 |
|---|---|
Molekularformel |
C9H11NO |
Molekulargewicht |
149.19 g/mol |
IUPAC-Name |
2-(ethyliminomethyl)phenol |
InChI |
InChI=1S/C9H11NO/c1-2-10-7-8-5-3-4-6-9(8)11/h3-7,11H,2H2,1H3 |
InChI-Schlüssel |
SUCJTGMPGPJVNY-UHFFFAOYSA-N |
Kanonische SMILES |
CCN=CC1=CC=CC=C1O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-Chloro-2-[(3-methyl-4-nitrobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13947211.png)
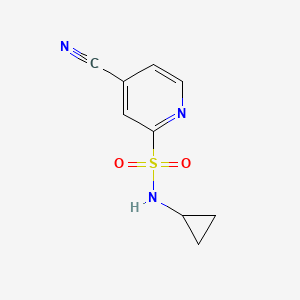
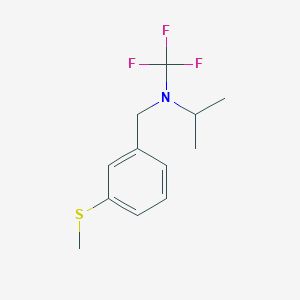

![2,5-Diazaspiro[3.4]octan-1-one](/img/structure/B13947252.png)
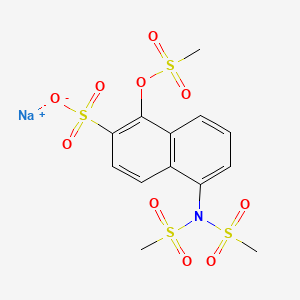
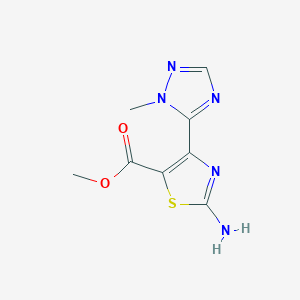
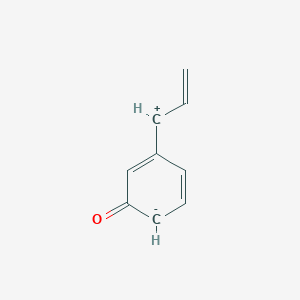
![Phenol, 2-[(ethylimino)methyl]-](/img/structure/B13947282.png)


![4-[3-(3,5-Dibromo-2-methoxyphenyl)prop-2-enoylcarbamothioylamino]benzoic acid](/img/structure/B13947316.png)

